molecular formula C10H12N4OS B2866098 N-(cyanomethyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide CAS No. 1241605-72-0

N-(cyanomethyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2866098
CAS RN: 1241605-72-0
M. Wt: 236.29
InChI Key: FPVYXMVVBPZUFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyanomethyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMSA-CN, and it has been shown to have a variety of biochemical and physiological effects that make it a valuable tool for researchers in a range of fields.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is complex and not fully understood. However, it is believed to work by binding to specific sites on proteins and enzymes, altering their function and activity. This can lead to changes in biochemical pathways and physiological processes, which can be studied to gain a better understanding of various biological systems.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties, which may make it useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(cyanomethyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide in laboratory experiments is its ability to selectively bind to specific proteins and enzymes. This makes it a valuable tool for studying the function of these molecules and their role in various biological processes. However, there are also some limitations to its use, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are many potential future directions for research on N-(cyanomethyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide. One area of interest is the development of new drugs and therapies based on its biochemical and physiological effects. Another area of research is the use of this compound in the study of various diseases and disorders, including Alzheimer's disease, Parkinson's disease, and cancer. Additionally, there is ongoing research into the mechanism of action of this compound, which may lead to new insights into the function of proteins and enzymes in biological systems.

Synthesis Methods

The synthesis of N-(cyanomethyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is a complex process that involves several steps. The initial step involves the reaction of 4,6-dimethyl-2-thiouracil with chloroacetic acid to form the corresponding thioester. This thioester is then reacted with cyanomethyl bromide to form the final product, N-(cyanomethyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide.

Scientific Research Applications

N-(cyanomethyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide has been used in a variety of scientific research applications. One of the primary uses of this compound is in the study of the mechanism of action of various enzymes and proteins. It has been shown to be a useful tool for investigating the interaction between proteins and small molecules, as well as for studying the effects of mutations on protein function.

properties

IUPAC Name

N-(cyanomethyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-7-5-8(2)14-10(13-7)16-6-9(15)12-4-3-11/h5H,4,6H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVYXMVVBPZUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NCC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.